2-(3,4-Dimethylbenzyl)butanoic acid
Description
2-(3,4-Dimethylbenzyl)butanoic acid is a branched carboxylic acid featuring a 3,4-dimethyl-substituted benzyl group at the second carbon of a butanoic acid backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic dimethyl groups and moderate acidity from the carboxylic acid moiety. The compound’s benzyl substituent distinguishes it from simpler aromatic acids, suggesting utility as an intermediate in organic synthesis or a candidate for drug development .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-12(13(14)15)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
JODIWSUQMIDEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylbenzyl)butanoic acid typically involves the alkylation of butanoic acid derivatives with 3,4-dimethylbenzyl halides. A common method includes the following steps:
Preparation of 3,4-Dimethylbenzyl Halide: This can be achieved by halogenation of 3,4-dimethyltoluene using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Alkylation Reaction: The 3,4-dimethylbenzyl halide is then reacted with a butanoic acid derivative, such as butanoic acid or its ester, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of 2-(3,4-Dimethylbenzyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: 2-(3,4-Dimethylbenzyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 2-(3,4-dimethylbenzyl)butanol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the benzyl group.
Scientific Research Applications
Chemistry: 2-(3,4-Dimethylbenzyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 2-(3,4-Dimethylbenzyl)butanoic acid are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including fragrances and flavoring agents. Its derivatives may also find applications in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylbenzyl)butanoic acid and its derivatives exert their effects depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating biological pathways. For example, they may inhibit enzymes involved in inflammatory processes or bind to receptors to exert analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3,4-Dimethylbenzyl)butanoic acid with three related compounds from the evidence, emphasizing structural differences and functional implications:
Key Observations:
- Lipophilicity vs. Solubility: The dimethylbenzyl group in the target compound increases lipophilicity compared to caffeic acid’s polar dihydroxy groups, which enhance water solubility . This difference suggests divergent applications: the former may excel in lipid-rich environments (e.g., membrane permeability in drug delivery), while the latter is suited for antioxidant formulations in supplements .
- Pharmacological Potential: highlights sulfur-containing propionic acid derivatives as anti-inflammatory agents, likely due to sulfur’s role in modulating enzyme binding .
- Material Science Relevance: The dihydroxy and dimethyl groups in 2,4-Dihydroxy-3,3-dimethyl-butanoic acid enable hydrogen bonding, making it suitable for polymer synthesis. In contrast, the target compound’s nonpolar benzyl group may favor applications as a hydrophobic building block in organic frameworks.
Biological Activity
2-(3,4-Dimethylbenzyl)butanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂. It features a butanoic acid backbone substituted with a 3,4-dimethylbenzyl group, making it a compound of interest in both organic synthesis and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-[(3,4-dimethylphenyl)methyl]butanoic acid |
| InChI | InChI=1S/C13H18O2/c1-4-12(13(14)15)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3,(H,14,15) |
| Canonical SMILES | CCC(CC1=CC(=C(C=C1)C)C)C(=O)O |
The biological activity of 2-(3,4-Dimethylbenzyl)butanoic acid is primarily attributed to its interactions with various molecular targets. Its derivatives have been investigated for their potential anti-inflammatory , analgesic , and antimicrobial properties. The mechanism by which these compounds exert their effects often involves modulation of biological pathways through enzyme inhibition or receptor binding.
- Anti-inflammatory Activity : Research indicates that certain derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
- Analgesic Effects : Compounds in this class may interact with pain receptors in the central nervous system, providing pain relief.
- Antimicrobial Properties : Some studies suggest that derivatives exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies
Several studies have explored the biological effects of 2-(3,4-Dimethylbenzyl)butanoic acid and its derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs that demonstrated significant inhibition of COX enzymes in vitro. These compounds showed promise as potential anti-inflammatory agents in preclinical models .
- Another investigation focused on the antimicrobial properties of a related compound. Results indicated effective inhibition against Staphylococcus aureus, suggesting potential applications in treating infections .
Applications in Medicinal Chemistry
The unique structure of 2-(3,4-Dimethylbenzyl)butanoic acid allows for various functionalization reactions, making it valuable in drug development:
- Pharmaceutical Development : Its derivatives are being explored for their therapeutic potential in treating conditions like arthritis and chronic pain.
- Agrochemical Applications : The compound's properties may also lend themselves to use in developing agricultural chemicals.
Comparative Analysis
To better understand the significance of 2-(3,4-Dimethylbenzyl)butanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(3,4-Dimethylphenyl)propanoic acid | Propanoic acid derivative | Moderate analgesic effects |
| 2-(3,4-Dimethylbenzyl)pentanoic acid | Pentanoic acid derivative | Enhanced anti-inflammatory properties |
| 3,4-Dimethylbenzoic acid | Benzoic acid derivative | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
